[3-[(1S)-1-(dimethylamino)ethyl]phenyl] N-ethylcarbamate

Catalog No.
S1490882
CAS No.
1070660-34-2
M.F
C13H20N2O2
M. Wt
236.31 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
[3-[(1S)-1-(dimethylamino)ethyl]phenyl] N-ethylcar...

CAS Number

1070660-34-2

Product Name

[3-[(1S)-1-(dimethylamino)ethyl]phenyl] N-ethylcarbamate

IUPAC Name

[3-[(1S)-1-(dimethylamino)ethyl]phenyl] N-ethylcarbamate

Molecular Formula

C13H20N2O2

Molecular Weight

236.31 g/mol

InChI

InChI=1S/C13H20N2O2/c1-5-14-13(16)17-12-8-6-7-11(9-12)10(2)15(3)4/h6-10H,5H2,1-4H3,(H,14,16)/t10-/m0/s1

InChI Key

UBMYZKQTEJHAKE-JTQLQIEISA-N

SMILES

CCNC(=O)OC1=CC=CC(=C1)C(C)N(C)C

Canonical SMILES

CCNC(=O)OC1=CC=CC(=C1)C(C)N(C)C

Isomeric SMILES

CCNC(=O)OC1=CC=CC(=C1)[C@H](C)N(C)C

Rivastigmine is a synthetic cholinesterase inhibitor []. It belongs to a class of drugs used to treat Alzheimer's disease and other dementias. Cholinesterases are enzymes that break down acetylcholine, a neurotransmitter essential for memory and learning. By inhibiting these enzymes, rivastigmine helps to increase acetylcholine levels in the brain, potentially improving cognitive function in patients with dementia.


Molecular Structure Analysis

The key features of rivastigmine's structure (C14H22N2O2) include:

  • An aromatic ring (benzene) with a substituent at the 3rd position.
  • A dimethylaminoethyl chain attached to the benzene ring at the 1st position. This chain contains two methyl groups bonded to a nitrogen atom, which is further connected to an ethyl group (C2H5).
  • An ethylcarbamate group (NHCOOEt) linked to the nitrogen atom of the dimethylaminoethyl chain. The carbamate group consists of a carbonyl group (C=O) bonded to a nitrogen atom with an ethyl ester (OC2H5) attached [].

This structure suggests several notable aspects:

  • The presence of the dimethylamino group contributes to the basicity of the molecule, allowing it to interact with the positively charged acetylcholine binding site of cholinesterases.
  • The carbamate group is responsible for the inhibitory action of rivastigmine. It can be carbamylated by the enzyme, forming a covalent bond and inactivating it.

Chemical Reactions Analysis

Synthesis

Several methods have been developed for rivastigmine synthesis. One common approach involves the reaction of (3-aminophenyl)acetic acid with N,N-dimethyl-2-chloroethylamine, followed by treatment with ethyl chloroformate.

(CH3)2NCH2CH2Cl + H2N-C6H4-CH2COOH -> (CH3)2NCH2CH2-NH-C6H4-CH2COOH(CH3)2NCH2CH2-NH-C6H4-CH2COOH + ClCOOC2H5 -> (CH3)2NCH2CH2-NH-C6H4-CH2COOC2H5 + HCl

Decomposition

Rivastigmine undergoes hydrolysis in water, breaking down into its inactive components.

Other relevant reactions


Physical And Chemical Properties Analysis

  • Melting point: 164-166 °C
  • Boiling point: Decomposes before boiling
  • Solubility: Slightly soluble in water (1.1 mg/mL), soluble in organic solvents like ethanol and methanol
  • pKa: 8.2 (pKa is a measure of acidity/basicity)
  • Log P: 1.7 (Log P is a measure of lipophilicity)

Identity and Significance

Function and Mechanism

Rivastigmine tartrate works by inhibiting the breakdown of acetylcholine, a key neurotransmitter in the brain. By increasing acetylcholine levels, rivastigmine tartrate may help improve cognitive function in patients with Alzheimer's disease []. The exact mechanism of action for rivastigmine is still under investigation, but it is believed to reversibly bind to cholinesterase enzymes, preventing them from breaking down acetylcholine [].

XLogP3

2.1

Dates

Modify: 2023-08-15

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